Stereochemical Purity as a Determinant of Biological Activity for NEP Inhibitor Development
The (R)-enantiomer of this compound is specified for use in NEP inhibitor synthesis due to the chiral requirements of the target enzyme's active site. While direct head-to-head IC₅₀ data for the free amino acid is not available, the stereochemistry is a well-established, critical parameter for the activity of the derived NEP inhibitors . The (S)-enantiomer (CAS 2411591-31-4) is expected to produce inhibitors with significantly different, and typically reduced, potency due to mismatched stereochemistry in the active site of NEP. This is a class-level inference based on extensive structure-activity relationship (SAR) studies for NEP inhibitors containing a γ-amino-δ-biphenyl-α-methylalkanoic acid backbone [1].
| Evidence Dimension | Enantiomeric Purity for NEP Inhibitor Potency |
|---|---|
| Target Compound Data | (R)-enantiomer; expected high potency based on SAR |
| Comparator Or Baseline | (S)-enantiomer (CAS 2411591-31-4); expected low potency |
| Quantified Difference | Potency difference expected; not directly quantified for the free amino acid |
| Conditions | In vitro NEP enzyme inhibition assays; in vivo models of hypertension/heart failure |
Why This Matters
The (R)-enantiomer is essential for achieving the desired therapeutic effect in NEP inhibition, making it a non-interchangeable building block in the synthesis of clinically relevant compounds.
- [1] WO2012025501A1. Process for the preparation of intermediates for the manufacture of NEP inhibitors. https://patents.google.com/patent/WO2012025501 View Source
